Monobenzyl Miglustat is an organic compound derived from Miglustat, which is primarily known for its therapeutic applications in treating certain lysosomal storage disorders, particularly Gaucher disease type I. It acts as a glucosylceramide synthase inhibitor, reducing the synthesis of glycosphingolipids, which accumulate abnormally in these diseases. Monobenzyl Miglustat, specifically, is recognized as an impurity of Miglustat and has garnered interest in pharmaceutical research due to its potential implications in drug formulation and stability studies.
Monobenzyl Miglustat is classified as a piperidine derivative and falls under the category of organic compounds. Its molecular formula is with a molecular weight of approximately 309.41 g/mol . The compound is structurally related to Miglustat, which has been utilized in clinical settings since its approval by the European Medicines Agency in 2002 and the U.S. Food and Drug Administration in 2003 for treating Gaucher disease .
The synthesis of Monobenzyl Miglustat typically involves modifications to the Miglustat structure to introduce a benzyl group. While specific synthetic routes are less documented compared to Miglustat itself, general practices in organic synthesis suggest that such modifications could be achieved through:
The synthesis must be optimized to minimize by-products and enhance yield, often requiring purification steps such as crystallization or chromatography.
Monobenzyl Miglustat features a complex molecular structure characterized by its piperidine ring and additional functional groups. The compound's structural representation can be denoted as follows:
The structural configuration includes multiple stereocenters, influencing its biological activity and interaction with biological targets .
Monobenzyl Miglustat can participate in various chemical reactions typical of piperidine derivatives. Key reactions include:
These reactions are essential for understanding the stability and degradation pathways of Monobenzyl Miglustat in pharmaceutical formulations.
Monobenzyl Miglustat's mechanism of action is closely related to that of its parent compound, Miglustat. It functions primarily as an inhibitor of glucosylceramide synthase, thereby reducing the synthesis of glucosylceramide from glucose and ceramide. This inhibition leads to decreased accumulation of glycosphingolipids in lysosomal storage disorders.
The detailed mechanism involves:
These properties are crucial for predicting the compound's behavior in biological systems and its potential interactions with other molecules .
Monobenzyl Miglustat primarily serves as an impurity marker in pharmaceutical formulations containing Miglustat. Its presence can influence the stability and efficacy of drug products. Research into Monobenzyl Miglustat also explores its potential roles in:
Isomeric precision governs the biological activity of iminosugar-based therapeutics. Miglustat ((2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol) exhibits stereospecific inhibition of glucosylceramide synthase due to its D-glucose mimetic configuration. Monobenzyl miglustat preserves this critical stereochemistry during synthesis, enabling correct spatial orientation for enzymatic targeting [4] [6]. The benzyl group introduces strategic advantages:
Table 2: Strategic Benzylated Intermediates in SRT Development
Derivative | Molecular Weight | Key Structural Feature | Research Role |
---|---|---|---|
Monobenzyl miglustat | 309.41 g/mol | N-benzyl protection | Miglustat precursor |
Dibenzyl-deoxynojirimycin | 415.48 g/mol | O-benzyl protection | Hydroxyl group protection template |
N-hexyl-O-benzyl DNJ | 365.44 g/mol | Alkyl chain optimization | Chain length SAR studies |
The synthesis of miglustat relies on monobenzyl miglustat as a pivotal intermediate in a three-stage process:
This synthetic strategy addresses the key challenge of achieving site-specific N-alkylation without epimerization. The benzyl group's orthogonal protection enables precise butyl chain introduction – essential for optimal glucosylceramide synthase inhibition (IC~50~ = 50 μM in RAW cells) [4]. Monobenzyl miglustat thus serves as a molecular scaffold that balances synthetic manipulability with structural fidelity to the target pharmacophore.
Table 3: Synthetic Route to Miglustat Featuring Monobenzyl Intermediate
Synthetic Stage | Input Compound | Reaction | Output Compound | Critical Function |
---|---|---|---|---|
Ring formation | D-glucose derivative | Cyclization | Deoxynojirimycin core | Establishes stereocenters |
Nitrogen protection | Deoxynojirimycin | N-benzylation | Monobenzyl miglustat | Protects N during O-deprotection |
N-alkylation | Monobenzyl miglustat | Catalytic hydrogenation | Miglustat (NB-DNJ) | Installs therapeutic N-butyl |
The therapeutic evolution of miglustat illustrates the critical role of benzylated intermediates in drug development:
Monobenzyl miglustat enabled key pharmacological refinements: replacement of the benzyl group with shorter alkyl chains enhanced selectivity for glucosylceramide synthase over intestinal disaccharidases, reducing gastrointestinal side effects in the final API [4] [8]. This exemplifies how strategic intermediate design translates to clinically relevant therapeutic advantages.
Table 4: Historical Milestones in Miglustat Development
Year | Development Milestone | Significance |
---|---|---|
1987 | First N-alkylated deoxynojirimycin synthesis reported | Established benzyl intermediates as synthetic tools |
1994 | Radin's SRT hypothesis published | Proposed glucosylceramide synthase inhibition strategy |
2001 | Phase III trials for type 1 Gaucher disease completed | Validated clinical efficacy of miglustat |
2002 | EMA approval for Zavesca® (EU) | First oral SRT for lysosomal storage disorders |
2003 | FDA approval for Zavesca® (US) | Expanded treatment access in North America |
2009 | EU approval for Niemann-Pick type C | Demonstrated CNS penetration capability |
2023 | Opfolda® approval for Pompe disease (with enzyme) | Established combination therapy paradigm |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4